An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate. In the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a comprehensive, predicted ¹H and ¹³C NMR dataset. These predictions are derived from established chemical shift principles and analysis of structurally analogous compounds. This document also outlines a robust experimental protocol for acquiring high-quality NMR data for this and similar molecules, ensuring scientific integrity and reproducibility. The guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and analytical sciences who may be working with this compound or related structures.
Introduction
Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate is a substituted aniline derivative incorporating a trifluoromethyl group and a methyl propanoate side chain. The trifluoromethyl group is a common substituent in medicinal chemistry, often introduced to modulate a compound's metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the compound's structure, as confirmed by NMR spectroscopy, is paramount for its application in drug development and other scientific research.
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR reveals the carbon framework of the molecule. This guide will delve into the predicted chemical shifts and coupling patterns for each unique proton and carbon atom in Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate, providing a baseline for its identification and characterization.
Predicted NMR Spectra Data
The predicted ¹H and ¹³C NMR data for Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate are summarized in the tables below. These predictions are based on the analysis of chemical shifts from structurally related fragments, including 2-amino-4-(trifluoromethyl)aniline, methyl 3-anilinopropanoate, and other substituted anilines.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | d | 1H | Ar-H |
| ~6.85 | d | 1H | Ar-H |
| ~6.70 | s | 1H | Ar-H |
| ~4.10 | br s | 2H | -NH₂ |
| ~3.70 | s | 3H | -OCH₃ |
| ~3.50 | t | 2H | -NH-CH₂- |
| ~2.70 | t | 2H | -CH₂-COO- |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | C=O |
| ~145.0 | Ar-C (C-NH₂) |
| ~130.0 | Ar-C |
| ~125.0 (q, J ≈ 272 Hz) | -CF₃ |
| ~120.0 (q, J ≈ 32 Hz) | Ar-C (C-CF₃) |
| ~118.0 | Ar-C |
| ~115.0 | Ar-C |
| ~52.0 | -OCH₃ |
| ~42.0 | -NH-CH₂- |
| ~34.0 | -CH₂-COO- |
Structural Assignment and Interpretation
The predicted chemical shifts are rationalized based on the electronic effects of the substituents on the aniline ring and the aliphatic chain.
Molecular Structure and Atom Numbering
Caption: Structure of Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate with atom numbering for NMR assignment.
¹H NMR Spectrum Interpretation
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Aromatic Protons: The protons on the aniline ring are expected to appear in the aromatic region (δ 6.5-7.5 ppm). The electron-donating amino group will shield the ortho and para protons, while the electron-withdrawing trifluoromethyl group will deshield them. The exact positions and multiplicities will depend on the coupling between adjacent protons.
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Amino and Amine Protons: The primary amine (-NH₂) protons are expected to appear as a broad singlet around δ 4.10 ppm. The secondary amine (-NH-) proton signal will likely be a triplet due to coupling with the adjacent methylene group, though this signal can sometimes be broad.
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Propanoate Chain Protons: The two methylene groups of the propanoate chain will appear as triplets, assuming coupling to each other. The methylene group attached to the nitrogen (-NH-CH₂-) is expected at a lower field (~δ 3.50 ppm) compared to the methylene group adjacent to the carbonyl (-CH₂-COO-) at ~δ 2.70 ppm.
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Methyl Ester Protons: The methyl group of the ester will be a sharp singlet at approximately δ 3.70 ppm.
¹³C NMR Spectrum Interpretation
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Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and is predicted to appear around δ 172.5 ppm.
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Aromatic Carbons: The aromatic carbons will resonate in the range of δ 110-150 ppm. The carbon attached to the amino group will be shielded, while the carbon attached to the trifluoromethyl group will be deshielded.
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Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (J ≈ 272 Hz).
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Aliphatic Carbons: The methyl ester carbon (-OCH₃) is expected around δ 52.0 ppm. The two methylene carbons of the propanoate chain will appear at approximately δ 42.0 ppm and δ 34.0 ppm.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra for Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate, the following experimental protocol is recommended.
NMR Sample Preparation Workflow
Caption: A standard workflow for NMR sample preparation, acquisition, and data processing.
Step-by-Step Methodology
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Sample Preparation:
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Weigh approximately 5-10 mg of Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate for ¹H NMR analysis, or 20-25 mg for ¹³C NMR analysis, into a clean, dry vial.
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Add approximately 0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds.[1] Other solvents like DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[1]
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Gently swirl or vortex the vial to ensure complete dissolution of the sample.
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Using a Pasteur pipette with a cotton wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[2]
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Cap the NMR tube securely to prevent solvent evaporation.
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NMR Spectrometer Setup and Data Acquisition:
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Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.
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For ¹H NMR, a standard single-pulse experiment is typically sufficient.
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For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
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Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
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Perform phase and baseline corrections to ensure accurate peak representation.
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Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
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For ¹H NMR, integrate the peak areas to determine the relative number of protons.
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For ¹³C NMR, identify the chemical shift of each peak.
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Conclusion
This technical guide provides a detailed, predicted ¹H and ¹³C NMR spectral analysis for Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate, a molecule of interest in medicinal chemistry and organic synthesis. The provided data, based on established principles and spectral data of analogous compounds, serves as a valuable reference for the structural verification of this compound. The outlined experimental protocols offer a standardized approach to acquiring high-quality NMR data, ensuring the reliability and reproducibility of experimental results. This guide is intended to empower researchers with the necessary information for the confident characterization of this and related molecules.
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